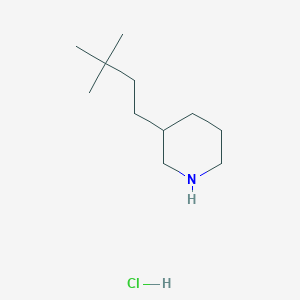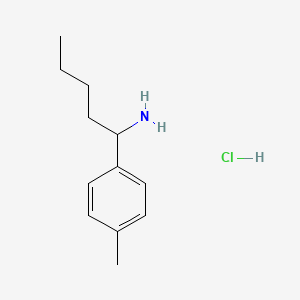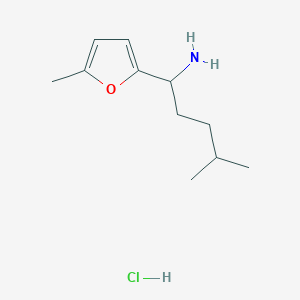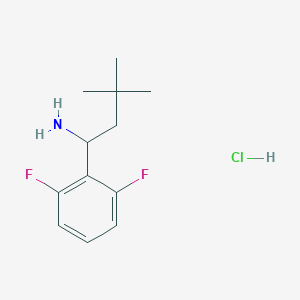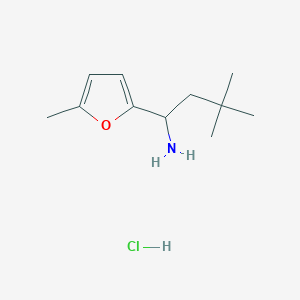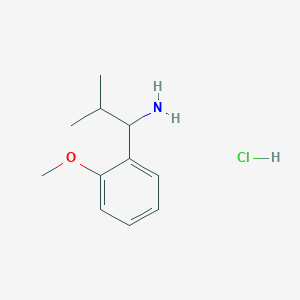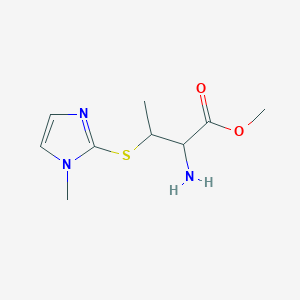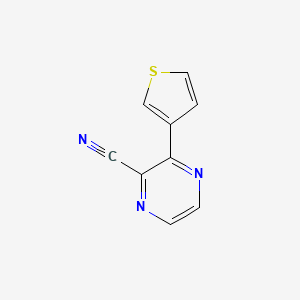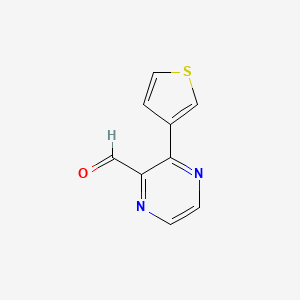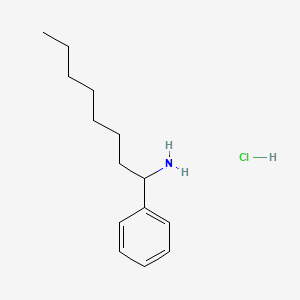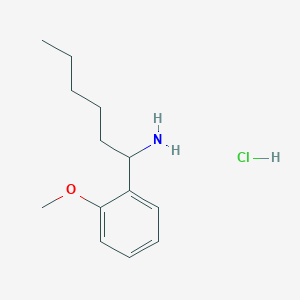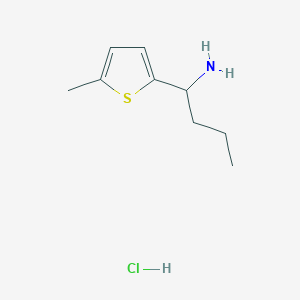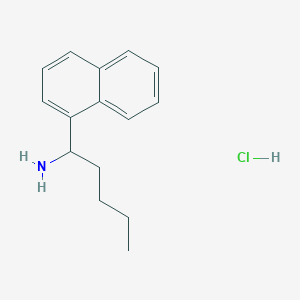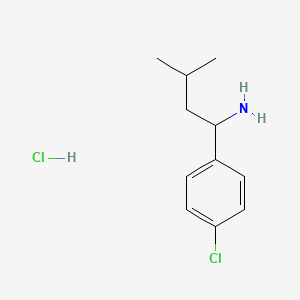![molecular formula C8H10O2S2 B1433023 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid CAS No. 1394041-05-4](/img/structure/B1433023.png)
5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid
Overview
Description
5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H . The compound has a molecular weight of 202.3 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C8H10O2S2/c1-5-6(4-11-2)3-7(12-5)8(9)10/h3H,4H2,1-2H3,(H,9,10) .Chemical Reactions Analysis
Thiophene derivatives, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, are often used as substrates in coupling reactions and olefinations . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Scientific Research Applications
Mass Spectral Analysis
The mass spectra of substituted thiophene-2-carboxylic acids, including 5-methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, have been studied for differentiating isomeric compounds. This analysis is crucial in identifying and characterizing the fragmentation patterns of such compounds (Fisichella et al., 1982).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various thiophene derivatives. These studies include the preparation of isomeric compounds and their subsequent transformations, demonstrating the versatility of thiophene-2-carboxylic acids in synthetic chemistry (Campaigne & Abe, 1975).
Reactions with Electron-Acceptor Substituents
Studies on the reactions of thiophene-2-carboxylic acid with electron-acceptor substituents have been performed. These reactions yield a mix of methyl derivatives, illustrating the reactivity of these compounds in different chemical environments (Gol'dfarb, Yakubov, & Belen’kii, 1986).
Application in Polymer Science
5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid and its derivatives have been used in the synthesis of polymers. These polymers, derived from thiophene-containing aromatic diamines, exhibit remarkable thermal, mechanical, and optical properties, showcasing the potential of thiophene-2-carboxylic acids in advanced material science (Fukuzaki et al., 2010).
Exploration in Coordination Chemistry
The compound has been utilized in the study of coordination polymers, where it acts as a ligand to bind with metal ions. This research explores the structural assembly and properties of these complexes, contributing to the field of inorganic chemistry and materials science (Xue et al., 2015).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Thiophene-based analogs, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.
properties
IUPAC Name |
5-methyl-4-(methylsulfanylmethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-5-6(4-11-2)3-7(12-5)8(9)10/h3H,4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGPJZVZPAKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501192794 | |
| Record name | 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid | |
CAS RN |
1394041-05-4 | |
| Record name | 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501192794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



